molecular formula C11H14O4 B13635698 Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate

Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate

Cat. No.: B13635698
M. Wt: 210.23 g/mol
InChI Key: JECNCYABVWNRRV-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylacetic acid and features both hydroxyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate typically involves the esterification of 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence cellular pathways and processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)acetate: Similar structure but with methoxy groups instead of methyl groups.

    Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate: Lacks the methyl groups on the phenyl ring.

    Methyl 2-hydroxy-2-(4-methoxy-3,5-dimethylphenyl)acetate: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate is unique due to the presence of both hydroxyl and ester functional groups, as well as the specific substitution pattern on the phenyl ring

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate

InChI

InChI=1S/C11H14O4/c1-6-4-8(5-7(2)9(6)12)10(13)11(14)15-3/h4-5,10,12-13H,1-3H3

InChI Key

JECNCYABVWNRRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C(=O)OC)O

Origin of Product

United States

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